molecular formula C26H25N3O4 B584681 2-(1-Trityl-1H-imidazol-4-YL)-ethylamine oxalate CAS No. 1187929-12-9

2-(1-Trityl-1H-imidazol-4-YL)-ethylamine oxalate

Cat. No. B584681
M. Wt: 443.503
InChI Key: QXLUTZXFKUCYGO-UHFFFAOYSA-N
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Description

2-(1-Trityl-1H-imidazol-4-YL)-ethylamine oxalate, also known as 2-(1-Trityl-1H-imidazol-4-yl)ethanamine, is a chemical compound with the molecular formula C26H25N3O4. It has a molecular weight of 443.503. This compound is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for 2-(1-Trityl-1H-imidazol-4-YL)-ethylamine oxalate is 1S/C24H23N3/c25-17-16-23-18-27 (19-26-23)24 (20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-15,18-19H,16-17,25H2 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

2-(1-Trityl-1H-imidazol-4-YL)-ethylamine oxalate is a solid substance . The compound’s storage temperature is normal, and it should be kept in a dark place under an inert atmosphere .

Scientific Research Applications

Corrosion Inhibitors

Compounds structurally related to "2-(1-Trityl-1H-imidazol-4-YL)-ethylamine oxalate," such as halogen-substituted imidazoline derivatives, have been investigated for their effectiveness as corrosion inhibitors. Studies have shown these compounds can significantly reduce corrosion in metals, such as mild steel, when exposed to corrosive environments like hydrochloric acid solutions. Their effectiveness is attributed to the formation of a protective layer on the metal surface, which is analyzed through various techniques including electrochemical methods and surface morphology analysis (Zhang et al., 2015; Zhang et al., 2015).

Biological Activity

Imidazole and imidazoline derivatives have shown a wide range of biological activities. For example, certain imidazoline compounds have been synthesized and evaluated for their potential antihypertensive properties, indicating that these compounds can affect cardiovascular health by modulating blood pressure in animal models. This suggests a potential application in designing new cardiovascular drugs (Touzeau et al., 2003).

Antimicrobial Properties

Some derivatives of 1H-imidazole have been synthesized and shown to possess significant antimicrobial activity against a variety of common bacteria and fungi. This indicates the potential for these compounds to be developed into new antimicrobial agents, highlighting their importance in addressing drug resistance and infection control (Al-badrany et al., 2019).

Catalysis and Chemical Synthesis

Imidazolyl-salicylaldimine iron complexes have been synthesized and found to catalyze ethylene reactions, demonstrating the utility of these compounds in industrial chemistry and materials science. Such complexes can facilitate the polymerization of ethylene, indicating their potential application in the synthesis of new materials (Yankey et al., 2014).

Safety And Hazards

The compound is classified under the GHS05 pictogram, indicating that it is corrosive . The signal word for this compound is "Danger" . The hazard statement is H314, which means it causes severe skin burns and eye damage . The precautionary statements are P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .

properties

IUPAC Name

oxalic acid;2-(1-tritylimidazol-4-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3.C2H2O4/c25-17-16-23-18-27(19-26-23)24(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22;3-1(4)2(5)6/h1-15,18-19H,16-17,25H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXLUTZXFKUCYGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CCN.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10703297
Record name Oxalic acid--2-[1-(triphenylmethyl)-1H-imidazol-4-yl]ethan-1-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10703297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

443.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Trityl-1H-imidazol-4-YL)-ethylamine oxalate

CAS RN

1187929-12-9
Record name 1H-Imidazole-4-ethanamine, 1-(triphenylmethyl)-, ethanedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187929-12-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxalic acid--2-[1-(triphenylmethyl)-1H-imidazol-4-yl]ethan-1-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10703297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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